1-(2-Isopropoxybenzyl)piperazine
Overview
Description
1-(2-Isopropoxybenzyl)piperazine is a biochemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is used for proteomics research .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
Piperazine derivatives, including this compound, show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and more .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.34 and a molecular formula of C14H22N2O .Scientific Research Applications
Therapeutic Applications and Molecular Design
Piperazine derivatives, including 1-(2-Isopropoxybenzyl)piperazine, have been extensively explored for their therapeutic potential across various domains, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, highlighting the importance of piperazine-based molecular fragments in drug discovery and design. These derivatives have shown promise in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents relieving pain and useful in imaging applications (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Antimicrobial and Antituberculosis Activity
Piperazine derivatives have been identified for their significant antimicrobial and antituberculosis activity. They have been part of the research aiming to develop safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) analysis of these compounds has been crucial in designing molecules that are effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Pharmacological Activity of Arylpiperazine Derivatives
The metabolism and pharmacological activities of arylpiperazine derivatives, closely related to the compound , have been studied for their clinical applications in treating depression, psychosis, or anxiety. These studies have provided insights into the disposition and metabolism of 1-aryl-piperazines formed from arylpiperazine derivatives, underscoring the importance of understanding the pharmacokinetic and pharmacodynamic factors influenced by modifications on the piperazine ring (S. Caccia, 2007).
Environmental Applications
Emerging applications of piperazine-based compounds extend into environmental science, particularly in the development of nanofiltration (NF) membranes. These membranes, featuring crumpled polyamide layers with piperazine-based NF morphologies, have shown potential for dramatic improvements in water purification, wastewater treatment, and other environmental applications. The crumpled NF morphologies offer enhanced membrane water permeance, selectivity, and antifouling performance (Senlin Shao, Fanxi Zeng, Li Long, Xuewu Zhu, L. Peng, Fei Wang, Zhe Yang, Chuyang Y. Tang, 2022).
properties
IUPAC Name |
1-[(2-propan-2-yloxyphenyl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(2)17-14-6-4-3-5-13(14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUCZAOCSAYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.